molecular formula C14H26N6 B5774469 N-(tert-butyl)-N'-ethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine

N-(tert-butyl)-N'-ethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine

カタログ番号: B5774469
分子量: 278.40 g/mol
InChIキー: VLTIAUCHIASBMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-N'-ethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine, commonly known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in various signaling pathways.

作用機序

TAK-659 inhibits the activity of BTK, ITK, and JAK3 by binding to the ATP-binding site of these kinases, thereby preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of B-cell signaling, T-cell signaling, and cytokine signaling, which are involved in various diseases.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to have anti-inflammatory activity in preclinical studies of autoimmune disorders and inflammatory diseases, including rheumatoid arthritis and psoriasis. In addition, TAK-659 has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

実験室実験の利点と制限

One of the advantages of TAK-659 is its potent and selective inhibition of BTK, ITK, and JAK3, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the long-term safety and efficacy of TAK-659 in humans have not yet been established, and further studies are needed to determine its optimal dosing regimen and potential drug interactions.

将来の方向性

There are several potential future directions for the development of TAK-659. One direction is the evaluation of TAK-659 in combination with other therapeutic agents, such as monoclonal antibodies and chemotherapy, for the treatment of B-cell malignancies. Another direction is the evaluation of TAK-659 in combination with other kinase inhibitors for the treatment of autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of TAK-659 in humans, as well as its potential for drug resistance and the development of new analogs with improved solubility and pharmacokinetic properties.
Conclusion:
In conclusion, TAK-659 is a promising small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 has been shown to inhibit the activity of BTK, ITK, and JAK3, which are involved in various signaling pathways. TAK-659 has potent anti-tumor and anti-inflammatory activity in preclinical studies, with a favorable safety profile. However, further studies are needed to determine the long-term safety and efficacy of TAK-659 in humans, as well as its potential for drug resistance and the development of new analogs with improved solubility and pharmacokinetic properties.

合成法

The synthesis of TAK-659 involves several steps, starting from the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with tert-butylamine to form N-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine. This intermediate is then reacted with ethylamine and 1-piperidinecarboxaldehyde to produce the final product, N-(tert-butyl)-N'-ethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit the activity of BTK, a kinase that plays a crucial role in B-cell signaling and is a key target in the treatment of B-cell malignancies. TAK-659 has also been shown to inhibit the activity of ITK and JAK3, which are involved in T-cell signaling and cytokine signaling, respectively.

特性

IUPAC Name

2-N-tert-butyl-4-N-ethyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N6/c1-5-15-11-16-12(19-14(2,3)4)18-13(17-11)20-9-7-6-8-10-20/h5-10H2,1-4H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTIAUCHIASBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N2CCCCC2)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。